Aminooxy-PEG1-propargyl HCl salt
CAS No.: 1895922-69-6
Cat. No.: VC0518526
Molecular Formula: C5H9NO2
Molecular Weight: 115.13
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1895922-69-6 |
---|---|
Molecular Formula | C5H9NO2 |
Molecular Weight | 115.13 |
IUPAC Name | O-(2-prop-2-ynoxyethyl)hydroxylamine |
Standard InChI | InChI=1S/C5H9NO2/c1-2-3-7-4-5-8-6/h1H,3-6H2 |
Standard InChI Key | HIPBEDYVWCVJGB-UHFFFAOYSA-N |
SMILES | C#CCOCCON |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Aminooxy-PEG1-propargyl HCl salt possesses well-defined chemical properties that make it suitable for precise chemical modifications. The compound's key characteristics are summarized in Table 1.
Property | Value |
---|---|
CAS Number | 1895922-69-6 |
Molecular Formula | C5H9NO2 |
Molecular Weight | 115.13 g/mol |
IUPAC Name | O-(2-prop-2-ynoxyethyl)hydroxylamine |
Standard InChI | InChI=1S/C5H9NO2/c1-2-3-7-4-5-8-6/h1H,3-6H2 |
Standard InChIKey | HIPBEDYVWCVJGB-UHFFFAOYSA-N |
SMILES | C#CCOCCON |
Table 1: Chemical identification and properties of Aminooxy-PEG1-propargyl HCl salt
Physical Properties
The physical properties of Aminooxy-PEG1-propargyl HCl salt influence its handling, storage, and application in laboratory settings. These properties are crucial for researchers working with this compound.
Property | Characteristics |
---|---|
Appearance | Solid powder |
Color | Colorless to light yellow |
Form | Solid |
Boiling Point | 212.1±20.0 °C (Predicted) |
Density | 1.035±0.06 g/cm³ (Predicted) |
pKa | 4.09±0.70 (Predicted) |
Solubility | Soluble in DMSO, DMF, Water |
Purity | >98% (commonly available) |
Table 2: Physical properties of Aminooxy-PEG1-propargyl HCl salt
Mechanism of Action and Reactivity
Aminooxy Group Reactivity
The aminooxy group (-ONH2) in Aminooxy-PEG1-propargyl HCl salt exhibits enhanced nucleophilicity compared to standard amino groups. This heightened reactivity makes the aminooxy functionality particularly effective for reactions with carbonyl compounds such as aldehydes and ketones. When an aminooxy group reacts with an aldehyde or ketone, it forms a stable oxime linkage (R1R2C=N-OR3) through a condensation reaction that releases water . The resulting oxime bond demonstrates remarkable stability under physiological conditions, making it suitable for bioconjugation applications requiring durability in biological environments.
Propargyl Group Reactivity
The propargyl group (-CH2-C≡CH) in Aminooxy-PEG1-propargyl HCl salt features a terminal alkyne that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent example of click chemistry. This reaction allows the propargyl group to form stable 1,2,3-triazole linkages with azide-containing molecules . The CuAAC reaction is highly selective, proceeds under mild conditions, and tolerates various functional groups, making it ideal for bioconjugation purposes.
The mechanism involves a copper(I) catalyst that coordinates with the terminal alkyne, making it more electrophilic and facilitating the cycloaddition with azides. The reaction typically requires a copper(I) source (often generated in situ from copper(II) salts with a reducing agent) and can be conducted in aqueous or organic solvents, depending on the solubility of the reactants .
Applications in Bioconjugation and Click Chemistry
Bioconjugation Applications
Aminooxy-PEG1-propargyl HCl salt serves as a versatile linker for various bioconjugation applications due to its dual functionality. The compound enables researchers to create complex molecular constructs with precise control over the attachment points and orientation of the conjugated molecules.
Application | Description | Advantages |
---|---|---|
Protein Modification | Attachment of small molecules, fluorophores, or drugs to specific sites on proteins | Selective conjugation without disrupting protein structure or function |
Peptide Conjugation | Creation of peptide-PEG conjugates with enhanced pharmacokinetic properties | Improved stability and bioavailability of therapeutic peptides |
Nucleic Acid Labeling | Attachment of reporter molecules to DNA or RNA | Minimal interference with nucleic acid structure and function |
Glycoconjugation | Formation of glycoconjugates via reaction with aldehyde-functionalized carbohydrates | Preservation of glycan recognition properties with added functionality |
Antibody-Drug Conjugates | Linking cytotoxic payloads to antibodies for targeted therapy | Controlled drug-to-antibody ratio and stable linkage |
Table 3: Bioconjugation applications of Aminooxy-PEG1-propargyl HCl salt
Role in Drug Delivery Systems
The dual functionality of Aminooxy-PEG1-propargyl HCl salt makes it particularly valuable in the development of advanced drug delivery systems. Researchers utilize this compound to create complex delivery vehicles with enhanced specificity and efficacy.
PEGylation, the process of attaching PEG chains to therapeutic molecules, represents a significant application area. By incorporating Aminooxy-PEG1-propargyl HCl salt into the design of drug carriers, researchers can achieve several advantages:
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Enhanced drug solubility and stability in circulation
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Reduced immunogenicity of therapeutic proteins and peptides
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Prolonged circulation time by increasing the hydrodynamic radius
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Decreased renal clearance of small molecule drugs
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Improved accumulation in target tissues through the enhanced permeability and retention (EPR) effect
The compound's role in creating PEGylated liposomes, nanoparticles, and polymer-drug conjugates has contributed significantly to advancements in nanomedicine and targeted therapy approaches .
Synthesis and Production
Synthetic Routes
The synthesis of Aminooxy-PEG1-propargyl HCl salt typically involves several steps to integrate the aminooxy and propargyl functionalities onto the PEG backbone. While the specific industrial production methods may vary, a general synthetic approach includes:
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Preparation of the PEG1 spacer with appropriate protecting groups
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Introduction of the propargyl group through etherification
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Installation of the protected aminooxy functionality
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Deprotection steps and conversion to the HCl salt
The final purification often involves recrystallization or chromatographic techniques to achieve the high purity (>98%) required for research applications. The synthetic process requires careful control of reaction conditions to prevent side reactions, particularly oxidation of the sensitive aminooxy group.
Research Findings and Applications
Applications in Click Chemistry
Recent research has demonstrated the utility of Aminooxy-PEG1-propargyl HCl salt in various click chemistry applications. The compound's participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has been extensively documented in scientific literature. These reactions proceed with high efficiency and selectivity, making them valuable tools for creating complex molecular architectures .
A notable advantage of using this compound in click chemistry is the orthogonality between the aminooxy and propargyl functionalities. This orthogonality allows researchers to perform sequential conjugation reactions without interference between the reactive groups. For example, a researcher might first conjugate an azide-bearing molecule to the propargyl group via CuAAC, followed by conjugation of an aldehyde-containing molecule to the aminooxy group, all without the need for additional protection/deprotection steps .
Applications in PEG-Peptide Conjugation
A significant area of research utilizing Aminooxy-PEG1-propargyl HCl salt involves the creation of PEG-peptide conjugates with enhanced structural and functional properties. These conjugates combine the beneficial properties of PEG (improved solubility, reduced immunogenicity, extended circulation time) with the biological activity and targeting specificity of peptides .
Research has shown that PEG-peptide conjugates created using this linker can form self-assembled structures with defined secondary structures, including α-helices and coiled-coils. The PEG component often enhances the stability of these structures against changes in pH and concentration, as demonstrated by circular dichroism (CD) spectroscopy studies .
For instance, studies have examined conjugates of PEG with coiled-coil forming peptides such as (KIAALKE)n and (EIAALEK)n. These conjugates demonstrated enhanced thermal stability compared to the unconjugated peptides and maintained their α-helical structure across a broader range of conditions. This stabilization effect is particularly valuable for applications requiring structural integrity in physiological environments .
Storage Parameter | Recommendation |
---|---|
Temperature | 0-4°C for short-term storage (days to weeks) -20°C for long-term storage (months to years) |
Environment | Dry, dark conditions |
Container | Airtight, moisture-resistant container |
Shelf Life | >2 years if stored properly |
Special Precautions | Protect from oxidizing agents and strong bases |
Table 4: Storage recommendations for Aminooxy-PEG1-propargyl HCl salt
Supplier | Quantity | Purity | Approximate Price (USD) |
---|---|---|---|
Aladdin Scientific | 1g | 98% | $3,751.90 |
BroadPharm | 1g | 98% | $1,250.00 |
AK Scientific | 100mg | Not specified | $407.00 |
Table 5: Commercial availability and pricing of Aminooxy-PEG1-propargyl HCl salt
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